molecular formula C12H14N2O4 B5465183 ({2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)FORMIC ACID

({2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)FORMIC ACID

Cat. No.: B5465183
M. Wt: 250.25 g/mol
InChI Key: PZPAOTPOGHWTFG-UHFFFAOYSA-N
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Description

({2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)FORMIC ACID is a chemical compound known for its unique structure and properties. It is used in various scientific research applications and has significant importance in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

2-oxo-2-[2-(propan-2-ylcarbamoyl)anilino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-7(2)13-10(15)8-5-3-4-6-9(8)14-11(16)12(17)18/h3-7H,1-2H3,(H,13,15)(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPAOTPOGHWTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)FORMIC ACID typically involves the reaction of phenyl isocyanate with isopropylamine, followed by the addition of formic acid. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques is common to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

({2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)FORMIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ({2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)FORMIC ACID is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and pathways.

Biology

In biological research, this compound is used to investigate enzyme interactions and protein modifications. It serves as a model compound to understand biochemical processes and molecular interactions.

Medicine

In the medical field, this compound is explored for its potential therapeutic properties. It is studied for its effects on cellular pathways and its potential use in drug development.

Industry

Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for various applications, including material science and catalysis.

Mechanism of Action

The mechanism of action of ({2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)FORMIC ACID involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Phenylcarbamic Acid: Similar in structure but lacks the isopropyl group.

    Isopropylcarbamic Acid: Similar but lacks the phenyl group.

    Formylcarbamic Acid: Similar but lacks both the phenyl and isopropyl groups.

Uniqueness

({2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)FORMIC ACID is unique due to its combination of phenyl, isopropyl, and formic acid moieties. This unique structure imparts specific chemical and biological properties, making it valuable for diverse applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.